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Compound of Interest

Compound Name: N4-Acetylsulfamerazine

Cat. No.: B027477 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N4-Acetylsulfamerazine is the primary metabolite of the sulfonamide antibiotic, sulfamerazine.

As with any drug metabolite, a thorough understanding of its toxicological profile is critical for a

comprehensive safety assessment of the parent compound. This technical guide provides an

in-depth overview of the available toxicological data for N4-Acetylsulfamerazine,

supplemented with data from its parent compound, sulfamerazine, due to the limited direct

toxicological studies on the metabolite itself. This document is intended to serve as a resource

for researchers, scientists, and drug development professionals involved in the evaluation of

sulfonamide antibiotics.

Toxicological Data Summary
The direct quantitative toxicological data for N4-Acetylsulfamerazine is sparse. The Globally

Harmonized System (GHS) of Classification and Labelling of Chemicals provides a qualitative

assessment of its hazards. For a more complete picture, toxicological data for the parent

compound, sulfamerazine, is also presented.

Table 1: GHS Hazard Classification for N4-
Acetylsulfamerazine[1]
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Hazard Class Hazard Category Hazard Statement

Acute Toxicity, Oral Category 4 H302: Harmful if swallowed

Skin Corrosion/Irritation Category 2 H315: Causes skin irritation

Serious Eye Damage/Eye

Irritation
Category 2A

H319: Causes serious eye

irritation

Specific Target Organ Toxicity -

Single Exposure (Respiratory

tract irritation)

Category 3
H335: May cause respiratory

irritation

Table 2: Toxicological Data for Sulfamerazine (Parent
Compound)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027477?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Species Route Value Reference

Acute Toxicity

LD50 Mouse Oral >10 g/kg

[No specific

citation available

in search results]

Chronic

Toxicity/Carcinog

enicity

Thyroid Tumors

(Follicular Cell

Adenomas)

B6C3F1 Mice Dietary

Increased

incidence at

4800 ppm

[1]

Thyroid Tumors

(Follicular Cell

Adenocarcinoma

s)

Fischer 344 Rats Dietary

Statistically

significant dose-

related increase

[2]

Adverse Effects

in Humans

General Human Therapeutic Use

Nausea,

vomiting,

diarrhea,

hypersensitivity

reactions

[3]

Hematological Human Therapeutic Use

Anemia,

agranulocytosis,

thrombocytopeni

a, hemolytic

anemia (in G6PD

deficient

patients)

[3]

Renal Human Therapeutic Use
Crystalluria,

hematuria
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Dermal Human Therapeutic Use
Stevens-Johnson

syndrome

Metabolic Pathway
N4-Acetylsulfamerazine is formed from its parent compound, sulfamerazine, through a Phase

II metabolic reaction known as N-acetylation. This process primarily occurs in the liver. The

acetyl group is transferred from acetyl-CoA to the N4-amino group of the sulfonamide. This

metabolic step can be influenced by the individual's acetylator phenotype ("fast" or "slow"

acetylators).[4]

Sulfamerazine

N-Acetylation
(Liver)

N4-Acetylsulfamerazine

Click to download full resolution via product page

Caption: Metabolic conversion of Sulfamerazine.

Experimental Protocols
Detailed methodologies for key toxicological assays are crucial for the interpretation and

replication of safety data. Below are summaries of standard protocols relevant to the

assessment of a compound like N4-Acetylsulfamerazine.
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Acute Oral Toxicity (OECD Guideline 425: Up-and-Down
Procedure)
The acute oral toxicity is a primary assessment to determine the potential for adverse effects

from a single oral dose. The Up-and-Down Procedure (UDP) is a sequential dosing method

that uses a minimal number of animals to estimate the LD50.[5]

Methodology:

Animals: Typically, female rats are used. Animals are fasted prior to dosing.[5]

Dosing: A single animal is dosed at a step below the best preliminary estimate of the LD50.

[5]

Observation: The animal is observed for signs of toxicity and mortality, with special attention

during the first 4 hours and then daily for 14 days. Body weight is recorded weekly.[5]

Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If the

animal dies, the next is dosed at a lower level. Dosing is typically spaced 48 hours apart.[5]

Endpoint: The test is concluded when a sufficient number of reversals in outcome

(survival/death) have been observed to allow for the calculation of the LD50 using the

maximum likelihood method.[5]

Necropsy: All animals are subjected to a gross necropsy at the end of the observation

period.[5]
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Caption: OECD 425 Up-and-Down Procedure Workflow.

Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical

by its ability to induce reverse mutations in histidine-requiring strains of Salmonella

typhimurium.[6][7]

Methodology:

Strains: Several strains of S. typhimurium with different mutations in the histidine operon are

used (e.g., TA98, TA100, TA1535, TA1537).[6]

Metabolic Activation: The test is performed with and without a mammalian metabolic

activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[8]

Exposure: The bacterial strains are exposed to the test substance at various concentrations,

along with a small amount of histidine to allow for initial growth and mutation expression.[9]
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Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.

[9]

Incubation: Plates are incubated at 37°C for 48-72 hours.[9]

Endpoint: The number of revertant colonies (colonies that have regained the ability to

synthesize histidine) is counted. A significant, dose-dependent increase in the number of

revertant colonies compared to the negative control indicates a mutagenic potential.[7]

In Vivo Mammalian Erythrocyte Micronucleus Test
(OECD Guideline 474)
This in vivo assay is used to detect genotoxic damage by measuring the formation of

micronuclei in developing erythrocytes in the bone marrow or peripheral blood of rodents.[10]

Methodology:

Animals: Typically mice or rats are used.[10]

Dosing: Animals are exposed to the test substance, usually via the intended clinical route, at

three dose levels. A vehicle control and a positive control group are also included.[10]

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points

after the final dose (e.g., 24 and 48 hours).[10]

Slide Preparation: The collected cells are processed and stained to visualize polychromatic

erythrocytes (PCEs) and normochromatic erythrocytes (NCEs), and any micronuclei they

contain.[10]

Analysis: At least 2000 PCEs per animal are scored for the presence of micronuclei. The

ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.[11]

Endpoint: A statistically significant, dose-dependent increase in the frequency of

micronucleated PCEs in treated animals compared to the vehicle control indicates that the

substance induces chromosomal damage.[10]

Conclusion
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The available data on N4-Acetylsulfamerazine indicates a potential for acute oral toxicity, as

well as skin, eye, and respiratory irritation. Due to the scarcity of direct toxicological studies on

this metabolite, a comprehensive safety assessment must currently rely on data from the

parent compound, sulfamerazine. Studies on sulfamerazine have highlighted the potential for

renal and hematological toxicity, hypersensitivity reactions, and, in long-term rodent studies, an

increased incidence of thyroid tumors. The provided experimental protocols for key

toxicological assays serve as a guide for any future studies aimed at directly characterizing the

toxicological profile of N4-Acetylsulfamerazine. Further research is warranted to definitively

establish the safety profile of this major metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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at: [https://www.benchchem.com/product/b027477#n4-acetylsulfamerazine-toxicological-
profile-and-safety-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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